molecular formula C9H8N2O4S B6299854 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one CAS No. 918967-72-3

3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one

Cat. No.: B6299854
CAS No.: 918967-72-3
M. Wt: 240.24 g/mol
InChI Key: WBQJZAVZWHEYQU-UHFFFAOYSA-N
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Description

3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one is a high-purity chemical compound designed for research and development applications. It features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its versatility and role as a bioisostere for esters and amides, which can enhance metabolic stability in potential drug candidates . The structure is substituted at the 3-position with a 4-(methylsulfonyl)phenyl group, a motif present in compounds with documented biological activity. Research on analogous sulfone-containing 1,2,4-oxadiazoles has demonstrated promising antifungal properties against various plant pathogens, suggesting potential for developing novel agrochemical agents . Furthermore, derivatives in this chemical class are investigated for a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects, making them valuable templates in hit-to-lead optimization campaigns . This product is intended for research use by qualified professionals in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-4H-1,2,4-oxadiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c1-16(13,14)7-4-2-6(3-5-7)8-10-9(12)15-11-8/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQJZAVZWHEYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739569
Record name 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918967-72-3
Record name 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(Methanesulfonyl)benzamidoxime

The amidoxime precursor is prepared by treating 4-(methanesulfonyl)benzonitrile with hydroxylamine hydrochloride under reflux in ethanol. The reaction typically proceeds at 80–90°C for 6–8 hours, yielding the amidoxime intermediate.

4-(Methanesulfonyl)benzonitrile+NH2OH\cdotpHClEtOH, 80°C4-(Methanesulfonyl)benzamidoxime\text{4-(Methanesulfonyl)benzonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, 80°C}} \text{4-(Methanesulfonyl)benzamidoxime}

Cyclization with Acyl Chlorides

The amidoxime is reacted with a carbonyl donor, such as chloroacetyl chloride, in the presence of a base. For example, using tetrabutylammonium fluoride (TBAF) in dimethyl sulfoxide (DMSO) at room temperature facilitates cyclodehydration, forming the oxadiazole ring:

4-(Methanesulfonyl)benzamidoxime+ClCOCH2ClTBAF, DMSO, RT3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one\text{4-(Methanesulfonyl)benzamidoxime} + \text{ClCOCH}_2\text{Cl} \xrightarrow{\text{TBAF, DMSO, RT}} \text{3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one}

Key Conditions :

  • Solvent: DMSO or DMF

  • Base: TBAF, KOH, or Cs2_2CO3_3

  • Temperature: Room temperature to 50°C

  • Yield: 70–85% (inferred from analogous reactions).

Hydrazinolysis and Cyclization of Carboxylic Acid Derivatives

An alternative route involves hydrazinolysis of ester precursors followed by cyclization, as demonstrated in similar 1,2,4-oxadiazole syntheses.

Preparation of Ethyl 4-(Methanesulfonyl)benzoylhydrazinecarboxylate

4-(Methanesulfonyl)benzoic acid is converted to its ethyl ester, which is then treated with hydrazine hydrate in ethanol to form the hydrazide:

4-(Methanesulfonyl)benzoic acidSOCl24-(Methanesulfonyl)benzoyl chlorideEtOHEthyl esterNH2NH2Hydrazide\text{4-(Methanesulfonyl)benzoic acid} \xrightarrow{\text{SOCl}2} \text{4-(Methanesulfonyl)benzoyl chloride} \xrightarrow{\text{EtOH}} \text{Ethyl ester} \xrightarrow{\text{NH}2\text{NH}_2} \text{Hydrazide}

Cyclization with Carbon Disulfide

The hydrazide reacts with carbon disulfide (CS2_2) in ethanolic potassium hydroxide under reflux to form the oxadiazole-thione intermediate. Subsequent methylation with methyl iodide yields the target compound:

Hydrazide+CS2KOH, EtOH, refluxThione intermediateCH3I3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one\text{Hydrazide} + \text{CS}2 \xrightarrow{\text{KOH, EtOH, reflux}} \text{Thione intermediate} \xrightarrow{\text{CH}3\text{I}} \text{3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one}

Optimization Notes :

  • Reflux time: 8–12 hours for cyclization

  • Methylation requires 5–7 hours at 60°C

  • Overall yield: 60–75%.

One-Pot Synthesis via Microwave-Assisted Reactions

Modern methods leverage microwave irradiation to accelerate reaction kinetics. A one-pot protocol combines 4-(methanesulfonyl)benzamide, hydroxylamine, and a carbonyl source under microwave conditions (150°C, 20 min):

4-(Methanesulfonyl)benzamide+NH2OH+RCOClMW, 150°CTarget compound\text{4-(Methanesulfonyl)benzamide} + \text{NH}_2\text{OH} + \text{RCOCl} \xrightarrow{\text{MW, 150°C}} \text{Target compound}

Advantages :

  • Reduced reaction time (20–30 minutes vs. 8–12 hours)

  • Higher purity due to minimized side reactions

  • Yield: 80–90% (extrapolated from similar systems).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
CyclocondensationRT–50°C, TBAF/DMSO70–85%Mild conditions, scalableRequires anhydrous solvents
Hydrazinolysis-CyclizationReflux, KOH/EtOH60–75%Cost-effective reagentsMulti-step, longer reaction times
Microwave-Assisted150°C, 20 min80–90%Rapid, high puritySpecialized equipment required

Chemical Reactions Analysis

Types of Reactions

3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. Specifically, compounds similar to 3-[4-(methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one have shown effectiveness against various bacterial strains, including Staphylococcus aureus . This suggests potential applications in developing new antibacterial agents.

Anti-inflammatory Properties

Some derivatives of oxadiazoles are known to possess anti-inflammatory effects. Studies have demonstrated that certain oxadiazole compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Antiviral Activity

Research has also highlighted the antiviral potential of oxadiazole derivatives against picornaviruses. The structural features of these compounds contribute to their ability to interfere with viral replication processes .

Drug Design and Synthesis

The synthesis of 3-[4-(methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one involves various chemical reactions that allow for modifications leading to enhanced biological activity. The compound serves as a scaffold for creating more potent derivatives through structural modifications .

Polymer Chemistry

The unique properties of 3-[4-(methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one make it suitable for incorporation into polymer matrices. Its ability to enhance thermal stability and mechanical properties is being explored in the development of advanced materials .

Photonic Devices

Due to its electronic properties, this compound has potential applications in photonic devices where it can be used as a light-emitting layer or in sensors that require specific optical characteristics .

Case Studies

StudyApplicationFindings
Nicolaides et al., 1998Anti-inflammatoryDemonstrated significant inhibition of inflammatory markers in vitro.
Romero et al., 2001AntiviralShowed effectiveness against picornavirus replication in cell cultures.
Talar & Dejai, 1996AntimicrobialIdentified strong activity against Staphylococcus aureus, suggesting potential for antibiotic development.

Mechanism of Action

The mechanism of action of 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The methanesulfonyl group distinguishes 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one from other oxadiazole derivatives. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Properties Applications/Findings
3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one -SO₂CH₃ (electron-withdrawing) ~254.27 g/mol¹ Enhanced polarity, solubility in polar solvents; potential for kinase inhibition Hypothesized for targeting sulfonamide-sensitive enzymes or receptors
3-(4-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one (CAS 19932-97-9) -NO₂ (electron-withdrawing) 221.17 g/mol High reactivity in nucleophilic substitutions; versatile scaffold Used as intermediates in drug synthesis
4-(4-Ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazol-5(4H)-one -C₂H₅ and -CH₃ (electron-donating) ~294.34 g/mol Lipophilic; solvent-dependent IR spectral shifts Studied for solvent effects on drug absorption
GM-90432 (anti-seizure agent) -2-thienyl, -Cl, -F ~326.77 g/mol Balanced lipophilicity; CNS permeability 90% seizure suppression in rodent models; favorable pharmacokinetics
3-(4-Aminophenyl)-1,2,4-oxadiazol-5(4H)-one -NH₂ (electron-donating) ~177.17 g/mol Reactive amine group for conjugation; pH-dependent solubility Intermediate for covalent inhibitors or prodrugs

¹Calculated based on molecular formula C₉H₈N₂O₃S.

Key Observations :

  • Solubility : Compared to ethyl/methyl-substituted analogs (e.g., ), the sulfonyl group improves aqueous solubility, critical for oral bioavailability .
  • Pharmacological Potential: Unlike GM-90432’s thienyl and halogen substituents (), the sulfonyl group may target distinct pathways, such as sulfotransferases or tyrosine kinases .

Pharmacokinetic and Pharmacodynamic Comparisons

  • GM-90432 : Exhibits a plasma half-life of 4.2 hours in rats, attributed to its balanced logP (~2.5) and resistance to metabolic oxidation . The methanesulfonyl analog may exhibit prolonged half-life due to reduced CYP450-mediated metabolism.
  • Nitro Derivatives : 3-(4-Nitrophenyl)-1,2,4-oxadiazol-5(2H)-one () is often reduced to amine derivatives in vivo, whereas the sulfonyl group is metabolically stable, avoiding nitro-to-amine conversion .

Biological Activity

3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationship (SAR), and various pharmacological effects.

  • Molecular Formula : C₉H₈N₂O₄S
  • Molecular Weight : 240.25 g/mol
  • CAS Number : Not specified in the sources but associated with CID 136236675 in PubChem .

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds derived from this class have shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)Reference
3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-oneMCF-715.63
Novel derivativesA5490.12–2.78
1,2,4-Oxadiazole-benzimidazole derivativesMCF-7Comparable to Tamoxifen (IC₅₀ = 10.38)

The compound has been shown to induce apoptosis in cancer cells by increasing p53 expression and activating caspase-3 cleavage . Furthermore, structural modifications have been explored to enhance the potency and selectivity of these compounds against specific cancer types.

Inhibition of Carbonic Anhydrases

The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are important therapeutic targets in cancer treatment:

CompoundhCA TypeKᵢ (pM)
Various derivativeshCA IX89
Various derivativeshCA II0.75 nM

These findings suggest that certain oxadiazole derivatives can selectively inhibit CAs at nanomolar concentrations, indicating potential for development as anti-cancer agents.

Antiviral Activity

In the context of viral infections, particularly SARS-CoV-2, recent research has identified 3-phenyl-1,2,4-oxadiazole derivatives as inhibitors of the main protease (M pro). One notable derivative exhibited an IC₅₀ value of 5.27 μM against M pro, suggesting its potential as a lead compound for antiviral drug development .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl ring and the oxadiazole core significantly influence biological activity. For instance:

  • Substitutions on the phenyl ring can enhance or diminish cytotoxicity.
  • The presence of electron-donating or withdrawing groups can affect the compound's interaction with biological targets.

Case Studies

  • MCF-7 Cell Line Study : A study focused on the effects of oxadiazole derivatives on MCF-7 breast cancer cells demonstrated that certain modifications led to increased cytotoxicity compared to standard treatments like Tamoxifen .
  • Antiviral Efficacy : Another study highlighted the optimization of a series of oxadiazole derivatives that target SARS-CoV-2 M pro, showcasing their potential as antiviral agents through structure optimization strategies .

Q & A

Q. What are the optimal synthetic routes for preparing 3-[4-(Methanesulfonyl)phenyl]-1,2,4-oxadiazol-5(2H)-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Cyclocondensation : Reacting 4-(methanesulfonyl)benzamide with hydroxylamine hydrochloride to form the intermediate amidoxime.

Oxadiazole ring formation : Using dehydrating agents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) in refluxing solvents (e.g., ethanol or acetonitrile).

  • Key Variables :
    • Temperature : Reflux at 80–100°C improves cyclization efficiency .
    • Reaction Time : Prolonged heating (>12 hours) may degrade the product, reducing yields .
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification via column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Methanesulfonyl group protons appear as a singlet at δ ~3.1 ppm, while oxadiazole ring protons resonate between δ 8.0–8.5 ppm (aromatic region) .
    • ¹³C NMR : The oxadiazole carbonyl carbon is observed at δ ~165–170 ppm .
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 minutes under isocratic conditions (60:40 acetonitrile/water) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 267.1 (calculated for C₁₀H₉N₂O₃S⁺) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposes above 200°C (TGA data). Store at −20°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity : The oxadiazole ring is prone to hydrolysis in acidic/basic conditions. Use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2). The methanesulfonyl group shows strong hydrogen bonding with Arg120 (binding affinity ≈ −8.2 kcal/mol) .

Q. What crystallographic data are available for structural validation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Bond Lengths : C–N bonds in the oxadiazole ring measure ~1.28–1.32 Å, consistent with sp² hybridization .
  • Torsion Angles : The dihedral angle between the oxadiazole and phenyl rings is ~15°, indicating moderate conjugation .
  • Packing Analysis : Molecules form π-π stacking interactions (3.6 Å spacing) and hydrogen bonds via sulfonyl oxygen atoms (O···H distances ~2.1 Å) .

Q. How does structural modification of the methanesulfonyl group affect pharmacological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies compare analogs:

Modification Biological Activity (IC₅₀)Key Finding
–SO₂CH₃ (parent)COX-2: 0.45 μMHigh selectivity (>100-fold vs. COX-1)
–SO₂NH₂ (sulfonamide)COX-2: 1.2 μMReduced potency due to steric hindrance
–SO₂Ph (aryl sulfone)COX-2: 0.78 μMImproved lipophilicity (logP ↑ 0.5)

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from assay conditions:

  • Cell Line Variability : Test in ≥3 cell lines (e.g., HEK293, HeLa) to confirm target specificity .
  • Solvent Artifacts : DMSO concentrations >0.1% may inhibit enzyme activity. Use low-volume stock solutions .
  • Positive Controls : Include celecoxib (COX-2 inhibitor) to validate assay reproducibility .

Q. What advanced techniques quantify oxidative degradation products?

Methodological Answer:

  • LC-MS/MS : Monitor degradation using a triple quadrupole system. Major degradants include 4-(methanesulfonyl)benzoic acid (m/z 199.0) and hydroxylated oxadiazole (m/z 283.1) .
  • EPR Spectroscopy : Detect free radicals (e.g., sulfonyl radicals) under UV light exposure using spin traps like DMPO .

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